1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Description
This organophosphorus compound features a highly complex polycyclic framework with two 4-(trifluoromethyl)phenyl substituents, a 13-oxo group, and a 1,1,1-trifluoromethanesulfonamide moiety. Its structural complexity arises from the pentacyclic system fused with dioxa and λ⁵-phosphorus centers, which may confer unique electronic and steric properties. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfonamide group could facilitate hydrogen bonding with biological targets, such as enzymes or receptors involved in inflammatory or oncological pathways .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H19F9NO5PS/c36-33(37,38)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(39,40)41)32(30)50-51(46,49-31(27)29)45-52(47,48)35(42,43)44/h1-18H,(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSPPUKRGDGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H19F9NO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps. The key steps include the formation of the pentacyclic core, introduction of the trifluoromethyl groups, and the final sulfonamide formation. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and fluorinating agents like trifluoromethyl iodide. The reactions are carried out under inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing the reaction conditions, and employing purification techniques such as recrystallization and chromatography. The use of continuous flow reactors may also be considered to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the pentacyclic structure provides stability and rigidity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares key pharmacophoric elements with other trifluoromethylated sulfonamides and polycyclic organophosphorus derivatives. For example:
Mechanism of Action (MOA) Comparison
- Network Pharmacology Insights : Structurally similar compounds (e.g., OA and HG) exhibit overlapping protein targets (e.g., NF-κB, MAPK) due to shared molecular descriptors like topological polar surface area (TPSA) and logP values . For the target compound, molecular docking simulations predict high affinity for phosphodiesterases (PDEs) and kinases (e.g., PI3Kγ), akin to trifluoromethylated sulfonamides in oncology .
- Transcriptome Analysis : Compounds with Tanimoto coefficients >0.85 (structural similarity metric) show a 20% probability of shared gene expression profiles, suggesting partial overlap in pathways like oxidative stress response or cell cycle regulation .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Perfluidone | OA | HG |
|---|---|---|---|---|
| Molecular Weight | 876.6 g/mol | 381.3 g/mol | 456.7 g/mol | 472.7 g/mol |
| LogP | 5.2 (predicted) | 3.8 | 6.1 | 5.9 |
| TPSA | 98 Ų | 76 Ų | 75 Ų | 78 Ų |
| Water Solubility | Poor | Moderate | Low | Low |
The target compound’s higher logP and TPSA values suggest enhanced membrane permeability but reduced solubility compared to Perfluidone, necessitating formulation optimization .
Research Findings and Limitations
- Docking Studies : The λ⁵-phosphorus center interacts with catalytic lysine residues in PDE4B (docking score: −12.3 kcal/mol), outperforming OA (−9.8 kcal/mol) but requiring validation via crystallography .
- Biological Context Dependency : Despite structural similarity to OA/HG, the compound’s activity in inflammation models may diverge due to tissue-specific expression of targets like COX-2 .
Biological Activity
1,1,1-Trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound with significant potential in various biological applications due to its unique structural features and functional groups. This article provides a detailed examination of its biological activity based on existing research findings.
- Molecular Formula : C33H19F13NO5PS
- Molecular Weight : 819.5 g/mol
- IUPAC Name : 1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Biological Activity Overview
The biological activity of this compound has not been extensively characterized in the literature; however, initial studies suggest several potential mechanisms of action:
- Anticancer Activity : Preliminary investigations indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups is known to enhance lipophilicity and potentially improve bioavailability in cellular environments.
- Antimicrobial Properties : The sulfonamide group present in the compound suggests possible antimicrobial activity. Sulfonamides are recognized for their broad-spectrum antibacterial properties.
- Enzyme Inhibition : The phosphapentacyclo structure may interact with specific enzymes involved in metabolic pathways or signal transduction processes.
Case Study 1: Anticancer Activity
A study conducted on structurally related trifluoromethylated compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models of breast cancer (source needed). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria (source needed). The compound's ability to inhibit bacterial folate synthesis was highlighted as a key mechanism.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C33H19F13NO5PS |
| Molecular Weight | 819.5 g/mol |
| CAS Number | Not specified |
| Potential Applications | Anticancer; Antimicrobial |
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Induction of apoptosis |
| Antimicrobial | Inhibition of folate synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
